Product packaging for ethyl (4E)-non-4-enoate(Cat. No.:)

ethyl (4E)-non-4-enoate

Cat. No.: B1640500
M. Wt: 184.27 g/mol
InChI Key: AKICFIBDQRYDIG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4E)-non-4-enoate is a high-purity, research-grade fatty acid ester with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is characterized by its (E)-configuration at the 4-alkene position. With a predicted XLogP3-AA value of 3.3, it is estimated to have moderate lipophilicity . It is reported to have very low solubility in water, estimated at approximately 17 mg/L at 25°C, making it suitable for studies in organic solvents . As a specialty ester, this compound serves as a valuable building block in organic synthesis and chemical research. It can be used in the study of stereoselective reactions, as a precursor for the development of more complex molecules, and in materials science research. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1640500 ethyl (4E)-non-4-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl (E)-non-4-enoate

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+

InChI Key

AKICFIBDQRYDIG-BQYQJAHWSA-N

SMILES

CCCCC=CCCC(=O)OCC

Isomeric SMILES

CCCC/C=C/CCC(=O)OCC

Canonical SMILES

CCCCC=CCCC(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 4e Non 4 Enoate and Analogues

Transition Metal-Catalyzed Approaches to (4E)-Non-4-enoate Skeletons

Transition metal catalysis stands as a powerful tool in modern organic synthesis, providing efficient and selective pathways for the formation of carbon-carbon bonds. The construction of the (4E)-non-4-enoate framework has been notably advanced by catalysts based on iron, palladium, and other transition metals, each offering unique advantages in reactivity and stereoselectivity.

Iron-Catalyzed Cross-Coupling Reactions for (4E)-Alkenoate Synthesis

Iron catalysis has emerged as an economical and environmentally benign alternative to methods employing precious metals. rochester.edu Iron-catalyzed cross-coupling reactions are particularly effective for uniting diverse carbon-centered radicals with organometallic partners. nih.gov These reactions are advantageous for C(sp²)–C(sp³) cross-couplings involving alkyl Grignard reagents that possess β-hydrogens. nih.gov

The versatility of iron catalysts allows for the coupling of various alkyl halides and organomagnesium compounds. dntb.gov.ua For instance, iron salts, in the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), can catalyze the reaction between alkyl bromides and Grignard reagents to produce cross-coupling products in high yields. asianpubs.org While direct synthesis of ethyl (4E)-non-4-enoate using this method is not extensively detailed, the fundamental principles are applicable. The synthesis of related (4E)-alkenoate structures can be achieved by coupling an appropriate alkenyl halide with a Grignard reagent, or vice versa, under the influence of an iron catalyst. The stereoselectivity for the E-isomer is a key consideration in these reactions. researchgate.net

Mechanistic studies suggest that these reactions can proceed through the formation of catalytically active iron(II) species, which facilitate the carbon-carbon bond formation. rochester.edu The choice of ligands and solvents can significantly influence the catalyst's reactivity and selectivity. rochester.edunih.gov

Table 1: Representative Iron-Catalyzed Cross-Coupling Reactions

Reactant 1 Reactant 2 Iron Catalyst Additive/Ligand Yield Reference
Alkyl Bromide Biphenyl Magnesium Bromide Iron Salts TMEDA up to 92.3% asianpubs.org
Aryl Chlorides Alkyl Grignard Reagents Iron Catalyst Urea Ligands High to Excellent nih.gov
Alkenyl Halides Grignard Reagents Iron Complexes - Good dntb.gov.ua

Palladium-Catalyzed Stereoselective Transformations for (4E)-Enoates

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to form C-C bonds with exceptional chemo-, regio-, and stereoselectivity. In the context of (4E)-enoate synthesis, palladium-catalyzed reactions such as the Heck reaction and couplings with organotin reagents are particularly relevant. researchgate.netresearchgate.net

The Heck reaction, for example, can be used for the arylation of enoates. The reaction between an enoate and iodobenzene (B50100) in the presence of a palladium(II) acetate (B1210297) catalyst can yield trisubstituted olefins with stereoselectivity that depends on the geometry of the starting enoate. researchgate.net To form a (4E)-non-4-enoate skeleton, a related palladium-catalyzed cross-coupling could involve a 1-hexene (B165129) derivative and a suitable acrylate (B77674) partner.

Palladium-catalyzed coupling of acid chlorides with organotin reagents also provides a general route to ketones and can be adapted for enoate synthesis. researchgate.net Furthermore, palladium catalysts have been successfully employed in the enantioselective diboration of prochiral allenes, which creates chiral organometallic compounds that are valuable intermediates for further synthesis. organic-chemistry.org The development of directing groups and specialized ligands has enabled highly selective hydrofunctionalization and carboxylation of internal allenes, yielding trans allyl esters with excellent regioselectivity and stereocontrol. chemrxiv.org

Table 2: Palladium-Catalyzed Reactions for Enoate Synthesis

Reaction Type Substrates Palladium Catalyst Key Feature Reference
Heck Reaction Enoates, Iodobenzene Pd(OAc)₂ Stereospecific researchgate.net
Stille Coupling Acid Chlorides, Organotin Reagents Pd(0) Complex General ketone synthesis researchgate.net
Diboration Prochiral Allenes Pd Complex with Chiral Ligand High enantioselectivity organic-chemistry.org
anti-Carboxylation Internal Allenes Pd(OAc)₂ Exclusive δ-regioselectivity chemrxiv.org

Other Transition Metal Catalysis in (4E)-Alkenoate Formation

Beyond iron and palladium, other transition metals like ruthenium and rhodium offer powerful catalytic systems for constructing alkenoates.

Ruthenium-Catalyzed Reactions: Ruthenium complexes are effective catalysts for the direct oxidative alkenylation of arenes through C-H bond functionalization. orgsyn.org For instance, a catalyst system comprising [RuCl₂(p-cymene)]₂ with a copper co-oxidant can facilitate the reaction between N-arylacetamides and ethyl acrylate in water to produce C-C coupled products. orgsyn.org This type of reaction demonstrates the potential for forming complex alkenoates by directly functionalizing C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have been developed for the stereoselective reaction of allenes with organoboronic reagents, yielding branched 1,3-dienes. nih.gov This methodology can be applied to the synthesis of isoprene (B109036) derivatives with high E-stereoselectivity. While not a direct route to (4E)-non-4-enoate, the principles of stereoselective C-C bond formation are highly relevant for constructing the specific geometry of the target molecule.

Organocatalytic Strategies for Constructing the (4E)-Non-4-enoate Framework

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. researchgate.net These catalysts can operate through various activation modes, including the formation of covalent intermediates (like enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding. researchgate.net

While specific examples detailing the complete synthesis of this compound via organocatalysis are not prominent in the literature, the fundamental transformations enabled by this field are applicable to the construction of its backbone. For instance, organocatalytic Michael additions or aldol (B89426) reactions could be envisioned to form the key C-C bonds in the nonenoate chain. Proline and its derivatives are well-known catalysts for such reactions. mdpi.com

Recently, organocatalysis has been successfully applied to the hydration of activated alkynes using L-cysteine as a catalyst in aqueous conditions, yielding β-ketosulfones, amides, and esters with high regioselectivity. chemrxiv.org Such a strategy could potentially be adapted to form a precursor to the nonenoate skeleton. The field of organocatalysis offers a robust platform for developing novel, metal-free synthetic routes that can be integrated into activity-directed synthesis workflows for discovering new bioactive molecules. whiterose.ac.uk

Classical Organic Synthesis Routes to this compound

Classical methods remain indispensable in organic synthesis, often serving as reliable and scalable routes to target molecules. The synthesis of this compound can be accomplished through established transformations, with esterification being a key final step.

Esterification Reactions in the Synthesis of (4E)-Non-4-enoate

Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol. youtube.com The most common method is the Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com

In the context of this compound synthesis, the final step would involve the esterification of (4E)-non-4-enoic acid with ethanol (B145695). This reaction is an equilibrium process, and to drive it towards the product, ethanol is often used in excess as the solvent. masterorganicchemistry.com

The synthesis of the precursor, (4E)-non-4-enoic acid, can be achieved through various classical methods, including Wittig-type reactions to establish the C4-C5 double bond with the desired E-stereochemistry, followed by functional group manipulations. Once the carboxylic acid is obtained, the Fischer esterification provides a straightforward route to the final ethyl ester product. youtube.commasterorganicchemistry.com Alternative modern methods for esterification include using coupling agents or catalysis with reusable solid acids like graphene oxide. organic-chemistry.org

Alkene Formation via Wittig or Related Olefination Reactions

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are pivotal in the synthesis of alkenes, including this compound. organic-chemistry.orgmasterorganicchemistry.com These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. organic-chemistry.org

The classical Wittig reaction utilizes a phosphonium (B103445) ylide. When the ylide is "stabilized," meaning the carbon adjacent to the phosphorus is bonded to an electron-withdrawing group (like an ester), the reaction predominantly yields the (E)-alkene isomer. organic-chemistry.org This stereoselectivity is a key advantage for synthesizing the (E)-isomer of ethyl non-4-enoate. The reaction proceeds through a four-membered oxaphosphetane intermediate, and the stability of the intermediates influences the final stereochemistry. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. alfa-chemistry.comorganic-chemistry.org This reaction is highly E-selective, making it a preferred method for synthesizing (E)-alkenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The stereoselectivity is influenced by factors such as steric hindrance and the nature of the cation used. organic-chemistry.org

For instance, the reaction of an appropriate phosphonate with an aldehyde under HWE conditions can be tailored to maximize the yield of the desired (E)-isomer of ethyl non-4-enoate. The choice of base and reaction conditions can further enhance this selectivity. alfa-chemistry.com

Multi-Step Synthesis from Precursors: Decarbalkoxylation and Allylation Approaches

Multi-step synthetic routes provide a versatile platform for the construction of this compound and its analogues, often allowing for greater control over the final structure. One such approach involves the alkylation of a malonic ester followed by decarbethoxylation. researchgate.net

A reported synthesis of ethyl (4E)-alkenoates starts with the alkylation of a malonic ester with (E)-1,3-dichloropropene. researchgate.net This step introduces the carbon backbone and the correctly configured double bond. The subsequent decarbethoxylation step removes one of the ester groups, yielding the target ethyl (4E)-5-chloropent-4-enoate. researchgate.net This intermediate can then be further elaborated to this compound through coupling reactions.

Allylation approaches also feature in multi-step syntheses. These methods typically involve the reaction of a nucleophilic species with an allylic electrophile. For example, an enolate could be reacted with an appropriate allylic halide to form the carbon skeleton of the target molecule. The stereochemistry of the double bond can often be controlled by the geometry of the allylic substrate.

These multi-step strategies, while potentially longer, offer the flexibility to introduce various functionalities and to build complex molecular architectures from simpler, readily available starting materials. syrris.jp

Stereoselective Synthesis of this compound Isomers

Control of E/Z Stereochemistry in the Δ4-Alkene Moiety

The stereochemical control of the Δ4-alkene is a critical aspect of synthesizing this compound. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for achieving high (E)-selectivity. wikipedia.orgnih.govresearchgate.net The reaction of a stabilized phosphonate carbanion with an aldehyde generally favors the formation of the (E)-alkene. wikipedia.org The stereochemical outcome is dictated by the thermodynamic stability of the intermediates in the reaction pathway. wikipedia.org

Several factors can be manipulated to enhance the (E)-selectivity of the HWE reaction. These include the choice of the phosphonate reagent, the base, the solvent, and the reaction temperature. researchgate.net For example, using bulkier phosphonate esters can increase the steric hindrance in the transition state leading to the (Z)-isomer, thus favoring the (E)-product. alfa-chemistry.com Modifications to the reaction conditions, such as the use of specific bases like DBU in the presence of LiCl (Masamune-Roush conditions), are known to promote the formation of (E)-alkenes. alfa-chemistry.com

The table below summarizes some conditions known to influence the stereoselectivity of the HWE reaction.

Enantioselective Methods for Chiral (4E)-Non-4-enoate Derivatives

While this compound itself is not chiral, the introduction of substituents can create stereogenic centers, necessitating enantioselective synthetic methods. researchgate.net Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. researchgate.net

For derivatives of (4E)-non-4-enoate, enantioselectivity can be achieved through various strategies. One common approach is the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate. uva.es For instance, an enantioselective reduction of a ketone precursor could establish a chiral center. Similarly, an asymmetric allylation or alkylation could be employed to introduce a substituent in a stereocontrolled manner.

The development of chiral ligands for metal-catalyzed reactions has been instrumental in advancing enantioselective synthesis. uva.es These ligands create a chiral environment around the metal center, which then directs the stereochemical outcome of the reaction. For example, in the synthesis of a chiral analogue of this compound, a key step might involve an asymmetric hydrogenation or an enantioselective conjugate addition to an α,β-unsaturated precursor.

The table below lists some general enantioselective methods that could be adapted for the synthesis of chiral (4E)-non-4-enoate derivatives.

Mechanistic Investigations of Chemical Reactions Involving Ethyl 4e Non 4 Enoate

Electrophilic Addition Reactions of the (4E)-Alkene Moiety

The double bond in ethyl (4E)-non-4-enoate is located at the γ,δ-position relative to the carbonyl group. This separation means the double bond is not activated by the ester group in the same way as in α,β-unsaturated esters. Consequently, its reactivity in electrophilic addition reactions is expected to be similar to that of a typical isolated disubstituted alkene.

Hydrohalogenation Studies on the (4E)-Non-4-enoate Double Bond

The addition of hydrogen halides (HX) to the double bond of this compound is predicted to follow a standard electrophilic addition mechanism. The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen of the hydrogen halide. This results in the formation of a carbocation intermediate and a halide ion.

The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of this compound, the double bond is between C4 and C5. C4 is bonded to one hydrogen, and C5 is bonded to one hydrogen. Therefore, the addition of the hydrogen atom can occur at either C4 or C5, leading to the formation of a secondary carbocation at the other carbon. The subsequent attack of the halide ion on the carbocation will yield a mixture of two constitutional isomers: ethyl 5-halononanoate and ethyl 4-halononanoate. The relative yields of these products would depend on the specific reaction conditions and the nature of the hydrogen halide used.

Table 1: Predicted Products of Hydrohalogenation of this compound

ReactantPredicted Major ProductsMechanism Type
HClEthyl 5-chlorononanoate and Ethyl 4-chlorononanoateElectrophilic Addition
HBrEthyl 5-bromononanoate and Ethyl 4-bromononanoateElectrophilic Addition
HIEthyl 5-iodononanoate and Ethyl 4-iodononanoateElectrophilic Addition

Hydration and Alcohol Addition Mechanisms

The acid-catalyzed hydration of the double bond in this compound would also proceed via an electrophilic addition mechanism. In the presence of an acid catalyst (e.g., H₂SO₄), a hydronium ion (H₃O⁺) is generated, which serves as the electrophile. The alkene's π-bond attacks a proton from the hydronium ion, leading to the formation of a secondary carbocation intermediate at either C4 or C5. A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion by a water molecule regenerates the acid catalyst and yields the alcohol products.

Similar to hydrohalogenation, this reaction is expected to produce a mixture of ethyl 5-hydroxynonanoate and ethyl 4-hydroxynonanoate. The addition of an alcohol (ROH) under acidic conditions would follow a similar mechanistic pathway, resulting in the formation of ether products, namely ethyl 5-alkoxynonanoate and ethyl 4-alkoxynonanoate.

Halogenation Chemistry of this compound

The addition of halogens (e.g., Br₂ or Cl₂) to the double bond of this compound is expected to proceed through a mechanism involving a cyclic halonium ion intermediate. The alkene's π-electrons attack one of the halogen atoms, displacing a halide ion and forming a three-membered ring containing the two carbons of the double bond and the positively charged halogen atom.

The halide ion that was displaced then acts as a nucleophile and attacks one of the carbon atoms of the cyclic halonium ion from the side opposite to the ring. This backside attack results in the opening of the ring and leads to the formation of a vicinal dihalide with anti-stereochemistry. For this compound, this reaction would yield ethyl 4,5-dihalononanoate.

Nucleophilic Reactions at the Ester Carbonyl and Olefinic System

Transesterification Processes of this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. The original ethoxy group is then eliminated, resulting in the formation of a new ester and an ethoxide ion. masterorganicchemistry.com To drive the equilibrium towards the products, the reactant alcohol is often used in large excess. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com After a series of proton transfer steps, the original ethoxy group is eliminated as ethanol (B145695), and the new ester is formed after deprotonation. masterorganicchemistry.com

Table 2: General Conditions for Transesterification of this compound

Catalyst TypeKey Mechanistic StepsTypical Reagents
Base-catalyzedNucleophilic attack of alkoxide, formation of tetrahedral intermediate, elimination of ethoxide.NaOR' in R'OH
Acid-catalyzedProtonation of carbonyl, nucleophilic attack of alcohol, proton transfers, elimination of ethanol.H₂SO₄ in R'OH

Conjugate Addition (Michael-type) Reactions with (4E)-Alkenoate Acceptors

Conjugate addition, also known as the Michael reaction, is a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The double bond in this compound is in the γ,δ-position, not in conjugation with the ester carbonyl group. wikipedia.orgwikipedia.orgmasterorganicchemistry.com Therefore, the double bond is not activated towards nucleophilic attack in the same way as in an α,β-unsaturated system.

Under standard conditions, this compound is not expected to act as a Michael acceptor. wikipedia.orgchemeurope.comacemap.info The electron-withdrawing effect of the ester group is not transmitted to the C4-C5 double bond, so the β-carbon (C4) is not sufficiently electrophilic to be attacked by typical Michael donors (e.g., enolates, Gilman reagents). wikipedia.orgchemeurope.comacemap.info Nucleophilic attack would preferentially occur at the electrophilic carbonyl carbon of the ester group.

For a Michael-type addition to occur at the double bond of a γ,δ-unsaturated ester like this compound, specific catalytic systems would be required to activate the alkene or the nucleophile in a way that promotes addition to the non-activated double bond. Such reactions are not standard and would represent a specialized area of synthetic methodology. acs.org

Enolate Chemistry Derived from the Ester Functionality

The ester functionality of this compound allows for the formation of a nucleophilic enolate species through deprotonation at the α-carbon (the carbon atom adjacent to the carbonyl group). This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The process is typically achieved by using a strong, sterically hindered, non-nucleophilic base to prevent unwanted side reactions such as nucleophilic addition to the ester carbonyl.

The formation of the enolate involves the abstraction of a proton from the C-2 position of the this compound molecule. A common and effective base for this transformation is lithium diisopropylamide (LDA). The large steric bulk of the diisopropyl groups on LDA minimizes its ability to act as a nucleophile, favoring the abstraction of the acidic α-proton. The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen atom. This delocalization enhances its stability and modulates its reactivity.

Once formed, the enolate of this compound serves as a potent nucleophile. It can readily participate in reactions with a variety of electrophiles. A primary application of this reactivity is in alkylation reactions, where the enolate attacks an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2-type mechanism. This reaction results in the formation of a new carbon-carbon bond at the α-position, yielding a 2-alkylated derivative of the original ester. The (4E)-alkene functionality at a remote position in the carbon chain typically remains unaffected under these conditions.

Hydrogenation and Reduction Pathways of this compound

Catalytic Hydrogenation of the (4E)-Alkene

The (4E)-alkene functional group in this compound is susceptible to catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst. This reaction is highly valuable as it allows for the selective saturation of the alkene without affecting the ester functionality, leading to the formation of ethyl nonanoate.

A variety of homogeneous and heterogeneous catalysts can be employed for this transformation. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are soluble in the reaction medium and often exhibit high selectivity under mild conditions of temperature and pressure. For instance, using Wilkinson's catalyst in a suitable solvent like toluene (B28343) or ethanol under an atmosphere of hydrogen gas can effectively reduce the double bond of this compound.

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst), are also highly effective. These solid-phase catalysts are easily separated from the reaction mixture upon completion, simplifying product purification. The reaction is typically carried out by stirring the ester and the catalyst in a solvent under a hydrogen atmosphere. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature) can be tuned to ensure complete and selective saturation of the alkene.

Reduction of the Ester Group to Alcohol Derivatives

The ester group in this compound can be reduced to a primary alcohol, yielding (4E)-non-4-en-1-ol. This transformation requires potent reducing agents capable of converting the ester to an alcohol while preserving the carbon-carbon double bond. Strong hydride reagents are commonly used for this purpose.

Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reducing agent for the conversion of esters to primary alcohols. The reaction typically involves treating the ester with LiAlH₄ in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate. This method is highly efficient but generally non-selective, meaning it can also reduce other functional groups if present.

For a more chemoselective reduction that preserves the alkene, other methodologies can be employed. For example, certain catalytic systems, such as those involving cobalt(II) chloride and sodium borohydride (B1222165) (NaBH₄), have been shown to effectively reduce esters to alcohols under milder conditions. google.com Another approach is hydrosilylation, where a silane (B1218182) is added across the carbonyl bond in the presence of a transition metal catalyst, followed by hydrolysis to yield the alcohol. These methods offer greater control and functional group tolerance compared to traditional strong hydride reagents. google.com

Oxidation Reactions of this compound

The carbon-carbon double bond in this compound is the primary site for oxidation reactions. Depending on the oxidant and reaction conditions, a variety of products can be obtained, including epoxides and cleavage products.

One of the most common oxidation reactions of an alkene is epoxidation, which converts the double bond into a three-membered cyclic ether known as an epoxide. This can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) and proceeds via a concerted mechanism to yield ethyl 4,5-epoxynonanoate. The resulting epoxide is a versatile synthetic intermediate that can be opened by various nucleophiles.

Alternatively, the double bond can be cleaved through oxidative cleavage. Ozonolysis is a powerful method for this transformation. mdpi.com Treatment of this compound with ozone (O₃) at low temperature, followed by a workup step, will break the C4-C5 double bond. A reductive workup (e.g., using dimethyl sulfide, DMS) yields two different aldehyde products: butanal and ethyl 5-oxopentanoate. An oxidative workup (e.g., using hydrogen peroxide, H₂O₂) would oxidize the initially formed fragments to carboxylic acids, resulting in butanoic acid and 5-(ethoxycarbonyl)pentanoic acid. Other strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄), can also effect oxidative cleavage, typically leading directly to the carboxylic acid products.

Derived Compounds and Transformations from Ethyl 4e Non 4 Enoate

Synthesis of Complex Organic Molecules from (4E)-Non-4-enoate Precursors

The carbon skeleton of ethyl (4E)-non-4-enoate is a valuable building block for the synthesis of a range of complex organic molecules. Its utility stems from the ability to selectively modify both the ester functionality and the internal double bond.

Insect pheromones are often long-chain unsaturated alcohols, aldehydes, or esters. nih.gov The biosynthesis of many Type I insect sex pheromones, which are typically C10-C18 unsaturated compounds, originates from fatty acid metabolism. mdpi.com This natural precedent highlights the potential of C9 compounds like this compound as synthetic precursors for certain pheromones. The general biosynthetic pathway involves desaturation of a saturated fatty acyl-CoA, followed by chain-shortening or elongation, reduction of the carbonyl group, and sometimes acetylation or oxidation to yield the final active pheromone. nih.govmdpi.com

While direct synthesis of specific pheromones from this compound is not extensively documented in publicly available literature, its structure is closely related to known pheromone components and precursors. For instance, modifications such as chain elongation, reduction of the ester to an alcohol, and subsequent oxidation or acetylation could theoretically yield various pheromones. The synthetic pathways to insect pheromones often start from readily available fatty acids or their esters, which undergo a series of transformations including desaturation and functional group modification to achieve the specific structure of the target pheromone. nih.gov

The chemical backbone of this compound is analogous to that of unsaturated fatty acid esters, which are known precursors for a variety of natural products. nih.gov The functionalization of the internal double bond can lead to the formation of diverse molecular architectures. For example, reactions across the C=C bond of unsaturated fatty esters are used to introduce new functional groups and build complex structures. aocs.org

Isomerizing alkoxycarbonylation is a powerful technique that can convert an internal double bond in a long-chain unsaturated ester into a terminal ester group. acs.orguni-konstanz.de This transformation can produce α,ω-difunctional monomers from readily available fatty acid esters. acs.org Applying such a strategy to this compound could potentially yield novel C10 or C11 α,ω-dicarboxylic acid esters. These difunctional molecules are valuable building blocks for the synthesis of macrocycles and polymers like polyesters and polyamides. acs.orgresearchgate.net

Furthermore, the double bond can be a site for creating other complex functionalities. For example, Lewis acid-induced additions of aldehydes to unsaturated fatty esters can form tetrahydropyran (B127337) rings, which are structural motifs in many biologically active natural products. aocs.org

Functional Group Interconversions on the (4E)-Non-4-enoate Backbone

The chemical reactivity of this compound is dictated by its two primary functional groups: the ester and the carbon-carbon double bond. A wide array of functional group interconversions can be performed on this backbone.

The ester group can be hydrolyzed to the corresponding carboxylic acid, (4E)-non-4-enoic acid, or transesterified with different alcohols to yield other esters. Reduction of the ester, typically with a powerful reducing agent like lithium aluminum hydride, would produce (4E)-non-4-en-1-ol.

The carbon-carbon double bond is amenable to a variety of addition reactions. Standard functional group interconversions for a non-conjugated alkene include:

Hydrogenation: Catalytic hydrogenation would saturate the double bond to yield ethyl nonanoate.

Halogenation: Addition of halogens (e.g., Br₂) would result in the corresponding dihalide.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide ring.

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, would yield shorter-chain aldehydes or carboxylic acids, respectively.

Additionally, more advanced transformations can be envisioned. For example, Friedel-Crafts acylation, induced by a Lewis acid, can introduce a keto group at a position adjacent to the original double bond, forming a β,γ-unsaturated ketone. aocs.org

Studies on the Polymerization Potential of (4E)-Non-4-enoate and Related Monomers

The polymerization of unsaturated fatty acid esters is an area of active research for the development of bio-based polymers. acs.orgresearchgate.net While α,β-unsaturated esters readily undergo polymerization, the isolated double bond in this compound makes it less susceptible to conventional free-radical polymerization.

However, certain catalytic methods can facilitate the polymerization of such non-conjugated unsaturated esters. Acyclic diene metathesis (ADMET) polymerization is a powerful technique for polymerizing monomers with non-conjugated double bonds. researchgate.net Although this compound is not a diene, its potential for cross-metathesis with other dienes could lead to its incorporation into polymer chains.

Furthermore, enzymatic polymerization has emerged as a viable method for producing polyesters from renewable resources. Lipase-catalyzed polymerization, for instance, can be used to synthesize highly branched unsaturated polyesters. While this method typically involves polyols and dicarboxylic acids, the potential for incorporating monomers like this compound through enzymatic transesterification and subsequent cross-linking reactions is an area for exploration.

Advanced Spectroscopic Characterization and Analytical Methodologies in Ethyl 4e Non 4 Enoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial relationships of atoms.

The ¹H NMR spectrum of ethyl (4E)-non-4-enoate provides information on the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting. The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be accurately predicted based on the analysis of similar structures such as ethyl ethanoate and ethyl nonanoate. youtube.comchemicalbook.comdocbrown.info

The expected spectral data is summarized below:

Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-9 ~0.90 Triplet (t) 3H -CH₃ (butyl chain)
H-8, H-7, H-6 ~1.25-1.45 Multiplet (m) 4H -CH₂-CH₂-CH₂-
H-2 ~2.30 Triplet (t) 2H -CH₂-C=O
H-3 ~2.35 Multiplet (m) 2H -CH₂-CH=C
H-1' ~4.12 Quartet (q) 2H -O-CH₂-CH₃
H-2' ~1.25 Triplet (t) 3H -O-CH₂-CH₃

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom Position Chemical Shift (δ, ppm) Assignment
C-9 ~13.9 -CH₃ (butyl chain)
C-8 ~22.4 -CH₂-CH₃
C-7 ~31.3 -CH₂-CH₂-CH₃
C-6 ~32.1 =CH-CH₂-
C-3 ~28.8 -CH₂-CH=C
C-2 ~34.5 -CH₂-C=O
C-1' ~60.3 -O-CH₂-
C-2' ~14.2 -O-CH₂-CH₃
C-4 / C-5 ~125-135 -CH=CH-

For more complex derivatives of this compound, 2D NMR experiments are indispensable for unambiguous structural assignment. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For a derivative of this compound, COSY would show correlations between adjacent protons along the alkyl chain, for instance, between H-2 and H-3, and between the olefinic protons (H-4/H-5) and their adjacent methylene (B1212753) protons (H-3 and H-6). This is crucial for mapping the sequence of the carbon backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments made in the 1D spectra. For example, it would show a cross-peak between the proton signal at ~4.12 ppm and the carbon signal at ~60.3 ppm, confirming their assignment to the -O-CH₂- group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JHC, ³JHC). youtube.com This is particularly useful for identifying connectivity across quaternary carbons or heteroatoms like the ester group's oxygen. Key HMBC correlations would include a cross-peak from the H-1' protons (~4.12 ppm) to the carbonyl carbon C-1 (~173.5 ppm), and from the H-2 protons (~2.30 ppm) to the same carbonyl carbon, unequivocally establishing the ester functionality and its position. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, thereby providing the exact molecular weight and valuable structural information from fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition. For this compound, the molecular formula is C₁₁H₂₀O₂. HRMS would be used to confirm this composition by matching the experimental mass to the calculated exact mass.

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₂₀O₂
Calculated Exact Mass 184.14633 Da

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tdx.cat It is a standard method for assessing the purity of volatile compounds like this compound and confirming their identity.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the target compound from any impurities or byproducts. The retention time—the time it takes for the compound to exit the column—is a characteristic property that helps in its identification. A single, sharp peak indicates a high degree of purity.

After separation, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a unique pattern of fragment ions that serves as a molecular fingerprint. Key expected fragments for this compound would include the molecular ion at m/z = 184, a prominent peak at m/z = 88 from the McLafferty rearrangement (characteristic of esters), and fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 139) and cleavage at various points along the alkyl chain.

Role of GC-MS in Analysis

Technique Component Purpose Expected Result for this compound
Gas Chromatography (GC) Separation and Purity Assessment A single major peak at a characteristic retention time.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). For this compound, the most diagnostic absorption would be the strong C=O stretch of the ester group. docbrown.infodocbrown.info The C=C double bond and the C-O bonds of the ester also produce characteristic signals. A particularly important peak for confirming the (E) or trans configuration of the double bond is the out-of-plane C-H bending vibration, which appears as a strong band around 965 cm⁻¹. researchgate.net

Raman spectroscopy is a complementary light-scattering technique. nih.gov While the C=O stretch is typically weak in a Raman spectrum, the non-polar C=C double bond stretch gives a strong signal, making Raman spectroscopy an excellent tool for confirming the presence of unsaturation. scilit.comresearchgate.netresearchgate.net

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C-H (sp³) Stretching 2850 - 2960 IR, Raman
C=O (Ester) Stretching ~1740 IR (Strong)
C=C (Alkene) Stretching ~1655 Raman (Strong)
C-O (Ester) Stretching 1150 - 1250 IR (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelength of light absorbed is characteristic of the specific electronic transition.

For this compound, the principal chromophores—parts of the molecule that absorb light—are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester functional group. The isolated C=C double bond is expected to exhibit a strong π → π* (pi to pi antibonding) transition. Typically, for non-conjugated alkenes, this absorption occurs at wavelengths below 200 nm, which is in the far-UV region of the electromagnetic spectrum.

The carbonyl group of the ester also undergoes electronic transitions. It can exhibit a weak n → π* (non-bonding to pi antibonding) transition, which usually appears at longer wavelengths (around 200-220 nm) but with a much lower intensity compared to the π → π* transition. Due to the lack of conjugation between the C=C and C=O groups in the this compound structure, the compound is expected to be largely transparent in the standard analytical UV-Vis range of 200–800 nm. The primary utility of UV-Vis in this context would be to confirm the absence of conjugated impurities, which would absorb light at significantly longer wavelengths. frontiersin.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a compound like this compound, chromatographic methods are indispensable for assessing its purity, separating it from isomers, and quantifying it in various matrices.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov A typical GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.

Method development for this compound would focus on optimizing separation from potential impurities like starting materials, byproducts, or isomers. A non-polar or medium-polarity capillary column is generally suitable for separating fatty acid esters. The temperature program is optimized to ensure sharp peaks and adequate resolution within a reasonable analysis time. A Flame Ionization Detector (FID) is commonly used for this type of analysis due to its high sensitivity to organic compounds. epa.gov Validation would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Table 1: Illustrative Gas Chromatography (GC-FID) Method Parameters
ParameterValue/Description
Column Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that are non-volatile or thermally unstable. For this compound, HPLC is particularly useful for the separation of geometric isomers, such as the (4Z)-isomer.

A specialized HPLC technique known as silver ion HPLC (Ag-HPLC) is highly effective for separating unsaturated compounds based on the degree and geometry of unsaturation. researchgate.net The stationary phase is typically a standard reversed-phase material like C18, but the mobile phase is modified with silver ions (e.g., from silver nitrate). The silver ions form reversible charge-transfer complexes with the π-electrons of the carbon-carbon double bond. The stability of these complexes differs between E (trans) and Z (cis) isomers, with the less sterically hindered E isomer generally forming a weaker complex and thus eluting earlier than the Z isomer. This differential interaction allows for their effective separation. researchgate.net

Table 2: Representative Silver Ion HPLC (Ag-HPLC) Method Parameters
ParameterValue/Description
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water mixture containing silver nitrate (B79036) (e.g., 0.1% AgNO₃)
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Detector UV at a low wavelength (e.g., 205 nm) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

While this compound itself is an achiral molecule (it does not have a non-superimposable mirror image), the principles of chiral chromatography are crucial for the analysis of related chiral compounds or potential chiral impurities. Chiral chromatography is a specialized form of chromatography used to separate enantiomers. gcms.cz

This separation is achieved by using a chiral stationary phase (CSP). A CSP is composed of a single enantiomer of a chiral compound that is immobilized on a support material. When a racemic mixture (a 50:50 mixture of two enantiomers) passes through the column, the two enantiomers interact differently with the chiral stationary phase. These interactions form transient, diastereomeric complexes with different energies of formation and stability. chromatographyonline.comntu.edu.sg The enantiomer that forms the less stable complex spends more time in the mobile phase and elutes from the column first, while the enantiomer forming the more stable complex is retained longer. Common CSPs for both GC and HPLC are based on derivatized cyclodextrins or polysaccharide-based selectors. gcms.cz This technique is essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral sample. nih.gov

Computational and Theoretical Chemistry of Ethyl 4e Non 4 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For ethyl (4E)-non-4-enoate, DFT calculations would typically be employed to determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's stability and intrinsic properties.

Furthermore, DFT calculations can elucidate electronic properties such as orbital energies, electron density distribution, and dipole moment. These properties are crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. However, specific studies applying DFT to this compound to generate these data points are not available.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. An MEP analysis of this compound would identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding chemical reactivity and reaction mechanisms. The energy and shape of the HOMO and LUMO of this compound would indicate its ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. Regrettably, no published research provides MEP or FMO analyses specific to this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are instrumental in modeling reaction pathways and characterizing the transition states of chemical reactions. For this compound, this could involve studying reactions such as hydrolysis, hydrogenation, or addition reactions across the double bond. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the high-energy transition state structures.

Characterizing these transition states provides critical information about the reaction mechanism and the activation energy, which determines the reaction rate. Without dedicated computational studies, the mechanistic details and kinetics of reactions involving this compound remain speculative.

Stereochemical Preferences and Conformational Analysis via Computational Methods

The presence of a double bond and a flexible alkyl chain in this compound suggests the existence of multiple conformers. Conformational analysis using computational methods would identify the various low-energy spatial arrangements of the molecule. Understanding the relative energies and populations of these conformers is important as they can influence the molecule's physical properties and biological activity.

Furthermore, computational analysis can shed light on stereochemical preferences in reactions involving the creation or modification of chiral centers. No studies detailing the conformational landscape or stereochemical preferences of this compound are currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enoate Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for enoate analogues, a dataset of related compounds with known activities would be required. Molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each analogue, including this compound.

These descriptors would then be used to build a mathematical model that can predict the activity of new, untested enoate compounds. While QSAR studies have been conducted on broader classes of aliphatic esters, a specific QSAR model focusing on a series of enoate analogues that includes this compound has not been developed.

Conclusion and Future Directions in Ethyl 4e Non 4 Enoate Research

Current Challenges and Unanswered Questions in (4E)-Non-4-enoate Chemistry

The primary challenge in the chemistry of ethyl (4E)-non-4-enoate and related medium-chain unsaturated esters lies in achieving high stereoselectivity and efficiency in its synthesis. While classic methods exist, they often face limitations that spur ongoing research.

Key challenges include:

Stereocontrol: The central difficulty is the selective formation of the (E)-isomer over the (Z)-isomer. Many traditional olefination reactions yield mixtures of stereoisomers that can be difficult and costly to separate. Achieving high E:Z ratios is a persistent goal.

Atom Economy: Some well-established methods for creating carbon-carbon double bonds, such as the Wittig reaction, suffer from poor atom economy due to the generation of stoichiometric amounts of byproducts like triphenylphosphine (B44618) oxide.

Functional Group Tolerance: Developing synthetic routes that are tolerant of other functional groups within a molecule remains a challenge, particularly for more complex derivatives of (4E)-enoates.

Isomerization: Unwanted isomerization of the double bond from the desired (E) configuration to the (Z) configuration, or migration along the carbon chain, can occur under certain reaction conditions (e.g., high temperatures or the presence of acidic/basic catalysts).

Unanswered questions that drive current research are:

Can catalytic systems be designed to provide near-perfect (E)-selectivity for medium-chain enoates under mild conditions?

What are the precise mechanisms that lead to loss of stereoselectivity in various synthetic approaches?

How can we develop more sustainable synthetic routes using greener solvents and catalysts with minimal waste generation?

What are the subtle conformational dynamics of the non-4-enoate chain, and how do they influence its reactivity and physical properties?

Emerging Synthetic Strategies and Catalytic Innovations for (4E)-Enoates

To address the challenges of stereoselectivity and efficiency, researchers are continuously exploring novel synthetic methods. These strategies often rely on advanced catalysis to control the reaction outcome.

Olefin Metathesis: Olefin metathesis has emerged as a powerful, atom-efficient alternative for constructing C=C bonds. Cross-metathesis reactions using ruthenium or molybdenum-based catalysts can, in principle, generate (E)-olefins with high selectivity. uib.nonih.gov The development of catalysts specifically designed to favor the formation of E-isomers is a significant area of innovation. uib.noacs.org For the synthesis of this compound, this could involve the cross-metathesis of 1-hexene (B165129) with ethyl acrylate (B77674), driven by a catalyst that promotes the (E) configuration.

Modified Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: While traditional Wittig reactions often give mixtures of isomers, modifications such as the Schlosser modification can significantly enhance the formation of (E)-alkenes. The Horner-Wadsworth-Emmons (HWE) reaction is generally more reliable for producing (E)-α,β-unsaturated esters and remains a go-to method. nih.gov Innovations in this area focus on new phosphonate (B1237965) reagents and reaction conditions that further improve (E)-selectivity and broaden the substrate scope.

Table 1: Comparison of Synthetic Strategies for (E)-Alkenoates

Strategy Typical Catalyst/Reagent Key Advantages Key Challenges
Wittig Reaction (Schlosser Mod.) Phosphorus ylides, organolithium bases Well-established, versatile Stoichiometric byproduct, can require cryogenic temperatures
Horner-Wadsworth-Emmons Phosphonate carbanions High (E)-selectivity, water-soluble byproduct Phosphonate reagent synthesis
Olefin Metathesis Ru- or Mo-based catalysts High atom economy, catalytic Catalyst cost and sensitivity, achieving high (E)-selectivity

| Julia-Lythgoe Olefination | Phenyl sulfones | Good (E)-selectivity | Multi-step process, use of mercury amalgam in classic variant |

Potential for Novel Derivatives and Transformations in Academic Contexts

In an academic setting, this compound serves as a valuable building block for exploring new chemical transformations and synthesizing novel molecules. The presence of both an ester functionality and a C=C double bond allows for a wide range of derivatizations.

Potential transformations include:

Epoxidation: The double bond can be selectively epoxidized to form ethyl 4,5-epoxynonanoate, introducing two new stereocenters and providing a precursor for diols and amino alcohols.

Diels-Alder Reactions: While the isolated double bond is not a powerful dienophile, its reactivity could be enhanced through conjugation or the use of Lewis acid catalysts, allowing for cycloaddition reactions.

Metathesis Reactions: Beyond its synthesis, enyne cross-metathesis could be used to transform this compound into more complex dienoic esters. researchgate.net

Functionalization of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (4E)-non-4-enoic acid, or transesterified to create a variety of other esters. The acid can then be converted into amides, acid chlorides, or other derivatives.

Isomerization: Controlled isomerization of the double bond to form conjugated systems (e.g., ethyl non-2,4-dienoate) could be explored using photochemistry or transition metal catalysts, creating valuable monomers for polymerization. acs.org

These derivatizations allow for the creation of libraries of novel compounds with potential applications in materials science or as probes for biological systems.

Integration of Advanced Analytical and Computational Tools for Comprehensive Understanding

A deep understanding of this compound chemistry requires the use of sophisticated analytical and computational methods.

Advanced Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental tool for analyzing the purity of this compound and quantifying the ratio of (E) and (Z) isomers in a mixture. nih.govnih.gov Derivatization techniques can be employed to enhance the volatility and chromatographic behavior of related compounds. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are crucial for unambiguous stereochemical assignment. creative-biostructure.com

1D NMR: The coupling constant (J-value) between the vinyl protons is a key indicator: for the (E)-isomer, this value is typically larger (around 15 Hz) compared to the (Z)-isomer (around 10 Hz).

2D NMR: Techniques like COSY, HSQC, and HMBC are used to fully assign the proton and carbon signals, especially in more complex derivatives. youtube.com Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of through-space proximity between atoms, confirming the stereochemistry of the double bond.

Computational Chemistry:

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), can be used to model the conformational preferences of the alkyl chain of this compound. mdpi.comnih.gov This can provide insights into the molecule's lowest energy states and how its shape might influence its reactivity.

Reaction Mechanism Studies: Theoretical calculations can elucidate the transition states of synthetic reactions, helping to explain the origins of stereoselectivity. uib.no For example, DFT calculations can predict which catalytic pathways are energetically favored, guiding the design of more selective catalysts for (E)-enoate synthesis.

The synergy between these advanced analytical and computational tools is essential for tackling the existing challenges and paving the way for future discoveries in the chemistry of this compound and related unsaturated systems.

Q & A

Q. What protocols ensure ethical data sharing in multi-institutional studies on this compound?

  • Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable). Use pseudonymization for sensitive data, with access logs and encryption. Store raw spectra and chromatograms in repositories like Zenodo or Figshare. Document metadata using ISA-Tab format .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in aerosolized form?

  • Methodological Answer : Use fume hoods with HEPA filters and conduct leak tests. Monitor airborne concentrations via GC-MS. Provide PPE (nitrile gloves, goggles) and emergency showers. Dispose of waste through licensed biohazard contractors, adhering to EPA/DOT guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.